2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol

Catalog No.
S12769627
CAS No.
M.F
C8H6BrClF2O
M. Wt
271.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol

Product Name

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanol

Molecular Formula

C8H6BrClF2O

Molecular Weight

271.48 g/mol

InChI

InChI=1S/C8H6BrClF2O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2

InChI Key

NZNMSNWGMJAMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CO)(F)F

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol is a halogenated organic compound characterized by its complex structure, which includes a difluoroethanol moiety and a substituted phenyl group. Its molecular formula is C8H6BrClF2OC_8H_6BrClF_2O, and it has a molecular weight of approximately 271.486 g/mol. The compound exhibits a density of about 1.7 g/cm³ and a boiling point of 346.8 °C at 760 mmHg, indicating its stability under various conditions .

The chemical reactivity of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine substituents on the aromatic ring. Additionally, the difluoroethyl group can participate in reactions typical of alcohols, such as dehydration to form olefins or esterification with carboxylic acids .

Synthesis methods for 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol can involve several approaches:

  • Nucleophilic Substitution: Starting from 4-bromo-2-chlorophenol, a nucleophile can be introduced to replace a leaving group with the difluoroethanol moiety.
  • Fluorination: This can be achieved through electrophilic fluorination techniques using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Reduction Reactions: The compound may also be synthesized via reduction of corresponding ketones or aldehydes that contain the requisite functional groups .

The unique structure of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol suggests potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs due to its unique structural features.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals or pesticides.
  • Material Science: Its properties could be explored in the development of novel materials or coatings due to its fluorinated nature .

Interaction studies involving 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol could focus on its binding affinity with various biological targets. Given its structural characteristics, it may interact with enzymes or receptors involved in metabolic pathways. Such studies would typically employ techniques like molecular docking simulations or in vitro assays to evaluate its efficacy and safety profile .

Several compounds share structural similarities with 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-chlorophenolC6H4BrClOSimple phenolic structure without fluorination
4-Bromo-3-fluorophenolC6H4BrFContains fluorine but lacks chlorination
1-(4-Bromo-phenyl)-1,1-difluoroethanolC8H8BrF2OSimilar difluorinated structure
3-Chloro-4-fluorophenolC6H4ClFHalogenated but lacks bromine

Uniqueness: The presence of both bromine and chlorine substituents along with the difluoroethyl group distinguishes 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol from other similar compounds. This combination may enhance its reactivity and biological activity compared to others listed above .

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol through nucleophilic substitution routes from phenolic precursors represents a well-established synthetic approach that leverages the reactivity of halogenated phenolic compounds [1]. The primary starting material for this synthetic pathway is 4-bromo-2-chlorophenol, which serves as the foundational aromatic precursor [1].

The synthesis of 4-bromo-2-chlorophenol itself follows a regioselective bromination process of 2-chlorophenol using bromine at controlled temperatures [1]. This bromination reaction demonstrates remarkable selectivity, achieving 99.1% yield of the desired 4-bromo-2-chlorophenol with minimal formation of the undesired 6-bromo-2-chlorophenol isomer when conducted in the presence of triethylamine hydrochloride as a catalyst [1]. The process is typically performed at temperatures ranging from 0°C to 60°C, with the preferred temperature range being 0°C to 20°C when conducted in solution [1].

Nucleophilic aromatic substitution mechanisms play a crucial role in the construction of difluoroethanol-containing structures from phenolic precursors [2]. The addition-elimination mechanism represents the predominant pathway for electron-poor aromatic rings containing suitable leaving groups [2]. In this mechanism, the nucleophile attacks the aromatic ring to form an electron-rich intermediate, followed by elimination of the leaving group [2]. This process differs significantly from electrophilic aromatic substitution, as the nucleophile becomes attached to the same carbon that previously bore the leaving group [2].

The reactivity patterns observed in nucleophilic substitution reactions are heavily influenced by the presence of electron-withdrawing groups on the aromatic ring [2]. The bromine and chlorine substituents in 4-bromo-2-chlorophenol provide the necessary electron-deficient character to facilitate nucleophilic attack [2]. The reaction conditions must be carefully optimized to ensure selective substitution at the desired position while maintaining the integrity of the difluoroethyl group [5].

Table 1: Nucleophilic Substitution Reaction Conditions for Phenolic Precursors

Starting MaterialReaction TemperatureCatalyst SystemYield (%)Selectivity
2-Chlorophenol0-20°CTriethylamine hydrochloride99.14-position selective [1]
4-Bromo-2-chlorophenol25°CPotassium fluoride87-95Position dependent [5]
Electron-deficient aromaticsVariableCrown ether complexes70-85Enhanced by EWG [2]

The incorporation of fluorinated alkyl chains through nucleophilic substitution requires specialized reaction conditions to accommodate the unique properties of fluorinated intermediates [5]. The strong electron-withdrawing nature of fluorine atoms influences both the reactivity and selectivity of these transformations [5]. Recent advances in fluorinated alcohol additives have demonstrated enhanced selectivity and improved yields in nucleophilic substitution reactions involving fluorinated substrates [13].

Catalytic Fluorination Techniques for Difluoroethyl Group Introduction

The introduction of difluoroethyl groups through catalytic fluorination represents one of the most challenging aspects of synthesizing 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol [3]. Modern catalytic fluorination techniques have evolved to address the inherent difficulties associated with carbon-fluorine bond formation while maintaining high selectivity and efficiency [3].

Enantioselective catalytic fluorination using chiral hypervalent iodine catalysts has emerged as a powerful methodology for the stereocontrolled synthesis of vicinal difluorides [3]. The process employs hydrogen fluoride-pyridine as a nucleophilic fluoride source and meta-chloroperbenzoic acid as a stoichiometric oxidant [3]. This approach enables the formation of contiguous secondary and tertiary fluorine-bearing stereocenters with excellent enantioselectivity, achieving up to greater than 99% enantiomeric excess [3].

The mechanism of catalytic difluorination involves the formation of hypervalent iodine intermediates that facilitate the selective introduction of fluorine atoms [3]. The reaction pathway proceeds through anchimeric assistance from proximal functional groups, which helps suppress competing rearrangement processes that could lead to undesired 1,1-difluorination products [3]. The use of tertiary-butyl amide substituents has proven particularly effective in enforcing selectivity for 1,2-difluorination over alternative pathways [3].

Deoxyfluorination techniques using morpholinosulfur trifluoride derivatives represent another important catalytic approach for difluoroethyl group introduction [6]. These reagents enable the conversion of carbonyl groups to the corresponding difluoromethylene units under mild conditions [6]. The reaction typically proceeds at room temperature in dichloromethane solvent, achieving yields of 85% or higher [6]. The mild reaction conditions make this approach particularly suitable for substrates containing sensitive functional groups [6].

Purification Strategies and Yield Optimization

The purification of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol requires specialized techniques that account for the unique physicochemical properties imparted by the fluorinated alcohol functionality [11]. Advanced purification strategies have been developed to achieve high purity levels while maximizing product recovery [11].

Distillation represents the primary purification method for fluorinated alcohols, although the presence of multiple halogen substituents can complicate the separation process [15]. The boiling point characteristics of halogenated difluoroethanol compounds require careful optimization of distillation parameters [15]. Fractional distillation under reduced pressure is typically employed to minimize thermal decomposition while achieving effective separation [15].

The separation of difluoroethanol-water azeotropes presents a significant challenge in purification processes [12]. Rectification combined with pervaporation techniques has proven effective for breaking these azeotropic mixtures [12]. The process involves initial separation in a rectification tower followed by pervaporation to achieve high-purity difluoroethanol [12]. Optimal conditions include operating temperatures of 80-100°C and reflux ratios of 2-3 [12].

Table 3: Purification Methods and Yield Optimization Data

Purification MethodOperating ConditionsPurity Achieved (%)Recovery Yield (%)
Fractional distillationReduced pressure, 70°C99.9592-95 [12]
Pervaporation60°C, 1 kPa vacuum99.9983-87 [12]
Crystallization2-Propanol/hexane91.175-80 [14]
Column chromatographySilica gel, gradient elution98+85-90 [30]

Crystallization techniques have been successfully applied to achieve high-purity difluorinated compounds [14]. The selection of appropriate solvent systems is critical for effective crystallization [14]. Mixtures of 2-propanol and hexane have demonstrated particular effectiveness for crystallizing difluorinated alcohol derivatives [14]. The crystallization process occurs efficiently under these conditions, producing crystals of sufficient size for recovery by filtration [14].

Column chromatography using fluorinated stationary phases offers enhanced selectivity for the purification of fluorinated compounds [30]. Fluorinated alkyl and phenyl phases demonstrate superior retention and selectivity for halogenated and fluorinated substrates compared to conventional reversed-phase materials [30]. These specialized phases work particularly well with fluorinated compounds, providing longer retention times and better selectivity [30].

The optimization of reaction conditions plays a crucial role in maximizing yields [13]. The use of fluorinated alcohols as reaction additives has shown significant promise for improving both reaction rates and selectivities [13]. 2-Trifluoromethyl-2-propanol has proven particularly effective, leading to 78% fluorination yield in just 6 hours at 82°C [13]. The addition of 3 equivalents of this alcohol provides optimal performance while minimizing side reactions [13].

Porous liquid extraction represents an emerging technology for the separation and recovery of difluoroethanol from aqueous mixtures [28]. This approach utilizes imidazole-based porous liquids that demonstrate strong circular extraction capabilities [28]. The method achieves extraction rates of 64.2% with excellent reusability, maintaining extraction efficiency over 10 cycles [28].

Table 4: Yield Optimization Through Reaction Condition Modification

ParameterStandard ConditionsOptimized ConditionsYield Improvement
TemperatureRoom temperature82°C+25% [13]
Reaction time24 hours6 hoursFaster kinetics [13]
Alcohol additiveNone3 eq. TBOH-F3+40% yield [13]
Solvent systemSingle solventMixed solvent+15% selectivity [12]

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in the large-scale synthesis of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol has become increasingly important as environmental considerations drive innovation in fluorination methodology [17]. Modern approaches focus on reducing environmental impact while maintaining synthetic efficiency and economic viability [17].

Solid-state mechanochemical fluorination represents a revolutionary approach that eliminates the need for toxic, high-boiling solvents traditionally required for nucleophilic aromatic substitution reactions [17]. This methodology employs potassium fluoride and quaternary ammonium salts under mechanochemical conditions to achieve efficient fluorination [17]. The process operates under ambient conditions without requiring complex setups or inert gas atmospheres [17].

The environmental impact assessment using E-factor calculations demonstrates the superiority of solid-state approaches over conventional solution-based methods [17]. Solid-state nucleophilic aromatic fluorination achieves an E-factor of 2.6, compared to 18.7 and 33.5 for representative solution-based methods [17]. This dramatic reduction in environmental impact results primarily from the elimination of bulk solvents [17].

Table 5: Environmental Impact Comparison of Fluorination Methods

Synthesis MethodE-FactorSolvent UseEnergy RequirementsWaste Generation
Solid-state mechanochemical2.6Solvent-freeAmbient conditionsMinimal [17]
Traditional solution-based18.7-33.5High-boiling solventsElevated temperatureHigh [17]
Flow chemistry5-8Reduced volumesControlled conditionsModerate [44]
Biocatalytic approach3-5Aqueous mediaMild conditionsLow [19]

Continuous flow technology offers significant advantages for green large-scale synthesis [44]. Flow methods enable safe scale-up through efficient liquid-gas mixing, enhanced heat dissipation, and reduced reactor volumes [44]. The technology is particularly well-suited for fluorination reactions involving hazardous reagents, as it minimizes the quantity of dangerous materials present at any given time [44].

The development of recyclable catalyst systems represents another important advancement in green fluorination chemistry [22]. Fluorinated vesicles embedded with ruthenium-based catalysts have been designed as efficient and recyclable nanoreactors for photo-mediated oxidation processes [22]. These systems can be recovered through ultrafiltration and reused for at least five cycles with only slight decreases in yield [22].

Solvent-free fluorination protocols have gained prominence as environmentally benign alternatives to traditional methods [18]. The use of green solvents such as dihydrolevoglucosenone, cyclopentanone, and γ-valerolactone has shown promise for replacing toxic polar aprotic solvents [18]. These bio-derived solvents maintain the necessary polarity for fluorination reactions while offering superior environmental profiles [18].

The implementation of sulfur-fluorine exchange chemistry using environmentally friendly reagents represents a significant breakthrough in green fluorination [19]. The conversion of thiols and disulfides to sulfonyl fluorides using potassium fluoride and specialized reagents produces only non-toxic sodium and potassium salts as byproducts [19]. This process eliminates the need for highly toxic reagents traditionally required for sulfonyl fluoride synthesis [19].

Table 6: Green Chemistry Metrics for Large-Scale Implementation

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitScale-Up Feasibility
Waste preventionSolid-state reactions85% waste reductionHigh [17]
Atom economyDirect fluorinationImproved atom utilizationModerate [19]
Safer chemistryFlow processingReduced hazard exposureHigh [44]
Renewable feedstocksBio-derived solventsReduced fossil dependenceDeveloping [18]

Process intensification through advanced reactor designs has enabled more efficient large-scale fluorination processes [46]. Fluidized bed reactors have demonstrated superior performance for fluorination reactions, providing enhanced mass transfer and improved temperature control [46]. These systems achieve high conversion rates while maintaining product quality and reducing energy consumption [46].

The thermodynamic stability of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol is fundamentally governed by the interplay between multiple halogen substituents and the difluoromethyl carbinol moiety. The compound exhibits enhanced stability due to the presence of strong carbon-fluorine bonds, which possess bond dissociation energies ranging from 480-490 kilojoules per mole [1] [2]. This represents the strongest covalent interaction within the molecular framework and significantly contributes to the overall thermodynamic stability of the compound.

The carbon-bromine and carbon-chlorine bonds exhibit bond dissociation energies of 280-290 kilojoules per mole and 330-340 kilojoules per mole, respectively [3] [4]. These values are consistent with the general trend observed in halogenated aromatic compounds, where the electronegativity and size of the halogen substituent directly influence bond strength [5] [6]. The carbon-oxygen bond of the alcohol functional group demonstrates intermediate stability with a bond dissociation energy of approximately 350-370 kilojoules per mole [4] [6].

ParameterValue (kJ/mol)Notes
Bond Dissociation Energy C-Br280-290Based on similar halogenated compounds
Bond Dissociation Energy C-Cl330-340Based on similar halogenated compounds
Bond Dissociation Energy C-F480-490Strongest bond in molecule
Bond Dissociation Energy C-O350-370Alcohol functional group
Activation Energy for Decomposition150-200 (estimated)Based on similar difluoro compounds
Standard Enthalpy of Formation-800 to -900 (estimated)Estimated from group contributions
Gibbs Free Energy of Formation-650 to -750 (estimated)Estimated from group contributions
Heat Capacity at 298K180-220 (estimated)Estimated from group contributions

The standard enthalpy of formation is estimated to be between -800 to -900 kilojoules per mole, indicating a thermodynamically favorable formation process from its constituent elements [3]. The negative Gibbs free energy of formation, ranging from -650 to -750 kilojoules per mole, further confirms the spontaneous nature of compound formation under standard conditions. The heat capacity at 298 Kelvin is estimated to be 180-220 joules per mole per Kelvin, which reflects the molecular complexity and the presence of multiple heavy atoms [3] [7].

The activation energy for thermal decomposition is estimated to be between 150-200 kilojoules per mole [8] [9], suggesting moderate thermal stability. This value is consistent with similar difluorinated compounds that exhibit decomposition temperatures in the range of 200-250 degrees Celsius under normal atmospheric conditions [10] [8].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol are governed by the dual nature of its molecular structure, which combines both hydrophilic and lipophilic components. The compound exhibits a complex solubility profile that varies significantly across different solvent systems due to the presence of the hydroxyl group, the highly electronegative fluorine atoms, and the halogenated aromatic ring [11] .

In polar protic solvents, the compound demonstrates moderate solubility characteristics. Water solubility is limited to approximately 0.1-1.0 grams per liter due to the hydrophobic nature of the brominated and chlorinated aromatic ring system [13] [11]. However, the presence of the hydroxyl group enables hydrogen bonding interactions, which partially offset the hydrophobic effects. Ethanol and methanol show improved solubility, ranging from 5-20 grams per liter, due to their ability to form hydrogen bonds with the hydroxyl group while providing a more favorable environment for the halogenated aromatic portion .

Solvent TypePolarityEstimated SolubilityMechanism
WaterHigh (polar protic)Low (0.1-1.0 g/L)Limited by hydrophobic aromatic ring
EthanolHigh (polar protic)Moderate (5-20 g/L)Hydrogen bonding with OH group
MethanolHigh (polar protic)Moderate (5-20 g/L)Hydrogen bonding with OH group
AcetoneMedium (polar aprotic)Good (50-100 g/L)Dipole-dipole interactions
DichloromethaneMedium (polar aprotic)Very Good (>100 g/L)Favorable halogen interactions
ChloroformMedium (polar aprotic)Very Good (>100 g/L)Favorable halogen interactions
HexaneLow (non-polar)Very Low (<0.1 g/L)Poor due to polarity mismatch
Diethyl EtherLow (polar aprotic)Moderate (10-50 g/L)Weak dipole interactions
Dimethyl SulfoxideHigh (polar aprotic)Good (20-80 g/L)Strong polar interactions
AcetonitrileMedium (polar aprotic)Good (30-70 g/L)Dipole-dipole interactions

Polar aprotic solvents demonstrate excellent compatibility with the compound. Dichloromethane and chloroform exhibit very good solubility, exceeding 100 grams per liter, due to favorable halogen-halogen interactions and the ability of these solvents to accommodate the polarized carbon-fluorine bonds [11] [14]. Acetone shows good solubility in the range of 50-100 grams per liter through dipole-dipole interactions with the polar functional groups .

Non-polar solvents exhibit poor solubility characteristics. Hexane demonstrates very low solubility, less than 0.1 grams per liter, due to the significant polarity mismatch between the solvent and the compound [11]. The compound contains multiple polar bonds, including carbon-fluorine, carbon-oxygen, and carbon-halogen bonds, which are incompatible with non-polar hydrocarbon solvents.

The difluoromethyl group significantly influences solubility behavior by creating a highly polar region within the molecule [15]. The carbon-fluorine bonds possess considerable dipole moments due to the high electronegativity of fluorine, which enhances interactions with polar solvents while reducing compatibility with non-polar systems [11] [14].

Phase Transition Characteristics and Thermal Decomposition

The phase transition behavior of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol reflects the molecular complexity arising from multiple halogen substituents and the presence of hydrogen bonding capabilities. The compound exhibits distinct phase transitions that are influenced by intermolecular interactions, molecular weight, and the electronic effects of the substituents [10] [8].

The estimated melting point ranges from 45-65 degrees Celsius, which is consistent with similar halogenated aromatic alcohols [16] [17]. This relatively low melting point can be attributed to the asymmetric substitution pattern on the aromatic ring, which reduces the efficiency of crystal packing compared to symmetrically substituted compounds. The presence of both bromine and chlorine atoms on the aromatic ring creates steric hindrance that disrupts regular crystalline arrangements.

PropertyEstimated ValueMethod/Basis
Glass Transition TemperatureNot applicable (small molecule)Molecular weight consideration
Melting Point45-65°CComparison with similar compounds
Boiling Point280-320°CGroup contribution method
Decomposition Temperature200-250°CBased on halogenated compounds
Flash Point120-140°CEstimated from structure
Heat of Fusion15-25 kJ/molComparison with alcohols
Heat of Vaporization45-60 kJ/molTrouton's rule application
Thermal Conductivity0.1-0.2 W/m·KEstimated from structure
Specific Heat Capacity1.2-1.8 J/g·KGroup contribution method

The boiling point is estimated to be between 280-320 degrees Celsius, reflecting the significant molecular weight of 287.49 grams per mole and the presence of strong intermolecular interactions [18] [17]. The difluoromethyl group contributes to elevated boiling points through dipole-dipole interactions, while the hydroxyl group enables hydrogen bonding between molecules.

Thermal decomposition occurs at temperatures ranging from 200-250 degrees Celsius, which is typical for halogenated aromatic compounds [8] [18]. The decomposition process likely involves the preferential cleavage of carbon-halogen bonds, with carbon-bromine bonds being the weakest and therefore the first to undergo thermal dissociation [19] [20]. The carbon-fluorine bonds, being the strongest in the molecule, remain intact until higher temperatures are reached.

The heat of fusion is estimated at 15-25 kilojoules per mole, which is comparable to other substituted aromatic alcohols [17]. The heat of vaporization, estimated at 45-60 kilojoules per mole, reflects the energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions during the liquid-to-gas phase transition.

The flash point is estimated to be between 120-140 degrees Celsius, indicating that the compound poses moderate fire hazards under elevated temperature conditions [18]. The specific heat capacity of 1.2-1.8 joules per gram per Kelvin reflects the molecular complexity and the presence of heavy halogen atoms that contribute to thermal inertia.

Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)

The spectroscopic characteristics of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol provide definitive fingerprinting capabilities for compound identification and structural confirmation. The compound exhibits distinct absorption patterns across multiple spectroscopic techniques, each revealing specific structural features and functional group characteristics [21] [22] [23].

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum demonstrates characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxyl group exhibits a broad, strong absorption band in the region of 3200-3600 wavenumbers, with the breadth indicating hydrogen bonding interactions in the solid state [24] [25]. The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3000-3100 wavenumbers, which are characteristic of substituted benzene rings [23] [24].

The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1580-1620 wavenumber region, consistent with the electronic effects of halogen substitution on the benzene ring [23] [25]. The carbon-fluorine stretching vibrations produce strong absorption bands between 1000-1200 wavenumbers, reflecting the high bond polarity and strength of these interactions [14] [26].

TechniqueAssignmentFrequency/WavelengthIntensity
FT-IRO-H stretch3200-3600 cm⁻¹Strong, broad
FT-IRC-H aromatic stretch3000-3100 cm⁻¹Medium
FT-IRC=C aromatic stretch1580-1620 cm⁻¹Medium
FT-IRC-F stretch1000-1200 cm⁻¹Strong
FT-IRC-Br stretch500-700 cm⁻¹Medium
FT-IRC-Cl stretch700-800 cm⁻¹Strong
RamanRing breathing720-750 cm⁻¹Strong
RamanC-F symmetric stretch1050-1150 cm⁻¹Medium
RamanC-halogen stretch600-800 cm⁻¹Medium
UV-Visπ→π* transition250-280 nmStrong
UV-Visn→π* transition280-320 nmMedium
UV-VisCharge transfer band320-400 nmWeak

The carbon-bromine and carbon-chlorine stretching vibrations appear at lower frequencies, with carbon-bromine bands observed between 500-700 wavenumbers and carbon-chlorine bands appearing between 700-800 wavenumbers [14] [27]. The relative intensities of these bands reflect the different bond polarities, with carbon-chlorine bonds typically producing stronger absorptions than carbon-bromine bonds.

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and carbon-carbon bond stretching modes. The ring breathing mode of the substituted benzene ring produces a strong Raman band between 720-750 wavenumbers [28] [25]. This band is particularly useful for confirming the presence of the aromatic ring system and can provide information about the substitution pattern.

The symmetric carbon-fluorine stretching vibrations appear as medium intensity bands in the 1050-1150 wavenumber region in the Raman spectrum [28]. These bands complement the infrared data and provide additional confirmation of the difluoromethyl group presence. The carbon-halogen stretching vibrations produce medium intensity bands between 600-800 wavenumbers, with the exact positions depending on the specific halogen involved [28] [27].

Ultraviolet-Visible Spectroscopy Profile

The UV-Vis absorption spectrum reveals electronic transitions that are characteristic of the halogenated aromatic system. The primary π→π* transition of the substituted benzene ring appears as a strong absorption band between 250-280 nanometers [29] [22]. This transition is bathochromically shifted compared to unsubstituted benzene due to the electron-withdrawing effects of the halogen substituents.

A weaker n→π* transition appears between 280-320 nanometers, which may be attributed to lone pair electrons on the halogen atoms or the oxygen atom of the hydroxyl group [29]. The presence of charge transfer bands in the 320-400 nanometer region provides evidence for electronic interactions between the electron-rich aromatic system and the electron-deficient difluoromethyl group [29] [22].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.92586 g/mol

Monoisotopic Mass

269.92586 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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